molecular formula C9H12N2S B1642263 2-Amino-3-phenyl-thiopropionamide

2-Amino-3-phenyl-thiopropionamide

Cat. No.: B1642263
M. Wt: 180.27 g/mol
InChI Key: BGISTHSWHFVQLY-QMMMGPOBSA-N
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Description

2-Amino-3-phenyl-thiopropionamide is a thioamide derivative characterized by a phenyl group at the β-position and a thioamide (-C(S)NH₂) functional group replacing the traditional amide (-C(O)NH₂) moiety.

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

(2S)-2-amino-3-phenylpropanethioamide

InChI

InChI=1S/C9H12N2S/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1

InChI Key

BGISTHSWHFVQLY-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)CC(C(=S)N)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=S)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=S)N)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The primary distinction between 2-Amino-3-phenyl-thiopropionamide and its amide analogue, 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide (synthesized in ), lies in the substitution of the carbonyl oxygen with sulfur. This change impacts:

  • Electronic properties : Thioamides exhibit reduced hydrogen-bonding capacity and increased lipophilicity due to sulfur’s lower electronegativity.
  • Stability : Thioamides are less prone to hydrolysis but may undergo oxidation under harsh conditions.
  • Spectroscopic signatures : In NMR, thioamide protons (N-H) resonate downfield (~10–12 ppm) compared to amides (~6–8 ppm) due to stronger deshielding .

Data Table: Key Properties of Comparable Compounds

Property This compound (Thioamide) 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide (Amide)
Functional Group -C(S)NH₂ -C(O)NH₂
Synthesis Method Thionation reagents (e.g., Lawesson’s) Liquid-phase peptide synthesis
1H NMR (N-H Signal) ~10–12 ppm (broad) ~6–8 ppm (broad)
Hydrolytic Stability High Moderate
Lipophilicity (LogP) Higher (estimated) Lower (experimental)

Research Findings and Limitations

The provided evidence focuses on the amide analogue, highlighting synthesis and characterization via TLC, NMR, and mass spectrometry . For this compound, analogous techniques would apply, but sulfur’s presence would alter mass spectral fragmentation patterns (e.g., [M+H]⁺ peaks shifted by +16 Da due to sulfur’s atomic mass). However, direct experimental data on the thioamide variant remains scarce, necessitating further studies to validate its physicochemical and biological profiles.

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